molecular formula C6H9NO4 B12876779 (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate

(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12876779
M. Wt: 159.14 g/mol
InChI Key: BXJPHOKTSOKHNK-UCORVYFPSA-N
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Description

(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the reaction of suitable starting materials under controlled conditions. One common method is the diastereoselective reduction of a corresponding keto ester. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are also explored for their efficiency and selectivity in producing the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents attached to the ring.

    (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Another related compound with a phenyl group attached to the pyrrolidine ring.

Uniqueness

(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3-,5-/m0/s1

InChI Key

BXJPHOKTSOKHNK-UCORVYFPSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC(=O)N1)O

Canonical SMILES

COC(=O)C1C(CC(=O)N1)O

Origin of Product

United States

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